molecular formula C13H12N2O B1510207 4-(2-Cyano-3-oxopentyl)benzonitrile

4-(2-Cyano-3-oxopentyl)benzonitrile

Cat. No.: B1510207
M. Wt: 212.25 g/mol
InChI Key: RJGPAZWFWOJMAA-UHFFFAOYSA-N
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Description

4-(2-Cyano-3-oxopentyl)benzonitrile is a benzonitrile derivative featuring a pentyl side chain substituted with a cyano (-CN) and ketone (-C=O) group. Thus, comparisons with structurally analogous compounds must rely on indirect inferences from related studies.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

4-(2-cyano-3-oxopentyl)benzonitrile

InChI

InChI=1S/C13H12N2O/c1-2-13(16)12(9-15)7-10-3-5-11(8-14)6-4-10/h3-6,12H,2,7H2,1H3

InChI Key

RJGPAZWFWOJMAA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CC1=CC=C(C=C1)C#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A key analogue is 4-((4-(4-(4-Chlorophenyl)-5-methylisoxazol-3-yl)-phenoxy)methyl)benzonitrile (Compound 27) . While both compounds share a benzonitrile core, their substituents differ significantly:

Compound Core Structure Substituents Key Functional Groups
4-(2-Cyano-3-oxopentyl)benzonitrile Benzonitrile 2-cyano-3-oxopentyl chain -CN, -C=O
Compound 27 Benzonitrile Phenoxy-linked isoxazole, chlorophenyl, methyl -O-, -Cl, isoxazole ring

Structural Implications :

  • Electron-Withdrawing Groups: The cyano and ketone groups in the target compound enhance polarity and may stabilize charge-transfer states, as seen in studies of twisted intramolecular charge-transfer (TICT) systems .
Spectroscopic and Analytical Data
  • High-Resolution Mass Spectrometry (HRMS) : Compound 27’s HRMS ([M+H]+: 394.1009) confirms precise mass matching, a critical step in validating nitrile-containing compounds . The target compound would likely require analogous validation.
  • Such effects may differentiate the target from less-polar analogues like Compound 25.

Data Table: Comparative Analysis

Property This compound Compound 27
Molecular Formula C₁₃H₁₂N₂O C₂₃H₁₈ClFN₂O₂
Key Substituents Cyano, ketone Chlorophenyl, isoxazole, phenoxy
Synthesis Method Not reported Alkylation with α-bromo-p-tolunitrile
Purification Not reported Flash chromatography (EtOAc/hexane gradient)
HRMS [M+H]+ Not available 394.1009 (calc. 394.1010)
Potential Applications Charge-transfer materials Growth inhibition (implied by in vitro studies)

Research Findings and Implications

  • The target compound’s simpler structure may prioritize physicochemical studies over biological screening.
  • Solvent Interactions : emphasizes that solvent polarity dramatically affects emission spectra in nitrile-containing compounds . The target’s ketone group may amplify these effects compared to Compound 27’s ether linkage.

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